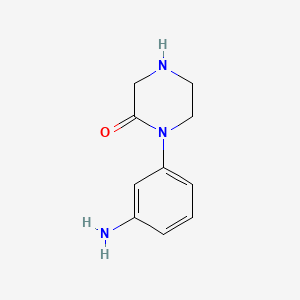

1-(3-Aminophenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYPEBXXBSLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693924 | |

| Record name | 1-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-80-8 | |

| Record name | 1-(3-Aminophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 1-(3-Aminophenyl)piperazin-2-one. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1022128-80-8 |

Experimental Protocols: A Plausible Synthetic Approach

Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and a suitable base.

-

Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with ice-cold water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperazin-2-one.

-

Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to this compound

The final step is the reduction of the nitro group to an amine.

-

Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure:

-

A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.

-

The reaction is stirred vigorously and monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.

-

Visualized Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a two-step process. The following diagram, generated using DOT language, illustrates this synthetic pathway.

Caption: Plausible synthetic workflow for this compound.

Potential Biological Significance and Therapeutic Applications

While specific biological activity data for this compound are not extensively documented in the public domain, the core structure of an N-arylpiperazine is a well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are known to exhibit a wide range of biological activities, primarily targeting the central nervous system (CNS).

Many N-arylpiperazine compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the aminophenyl moiety in this compound suggests that this compound could potentially serve as a scaffold for the development of novel CNS-active agents.

Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial and anticancer properties. Therefore, it is plausible that this compound and its derivatives could be investigated for these therapeutic applications as well.

It is important to emphasize that these potential applications are based on the broader class of N-arylpiperazines and would require dedicated biological screening and structure-activity relationship (SAR) studies to be confirmed for this compound.

Unveiling the Solubility Profile of 1-(3-Aminophenyl)piperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Data Summary

Precise, quantitative solubility values for 1-(3-Aminophenyl)piperazin-2-one in DMSO and water have not been reported in publicly accessible scientific literature. However, the solubility of the parent piperazine ring and a related aminophenylpiperazine derivative can offer some initial insights. It is important to note that these are not direct substitutes for experimental determination of the target compound's solubility.

| Compound | Solvent | Solubility |

| This compound | DMSO | Data not available |

| Water | Data not available | |

| Piperazine | Water | Freely soluble[1][2] |

| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | DMSO | Slightly soluble[3] |

| Methanol | Very slightly soluble (with heating)[3] |

The high solubility of piperazine in water is attributed to its ability to form hydrogen bonds.[1][4] Conversely, the limited solubility of a more complex aminophenylpiperazine derivative in DMSO and methanol suggests that the addition of the aminophenyl and other functional groups can significantly impact the molecule's solubility profile.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The two primary types of solubility assays are kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assay

Kinetic solubility is determined by dissolving the compound in an organic solvent, typically DMSO, and then adding this solution to an aqueous buffer.[5][6] This method is rapid and well-suited for high-throughput screening in early drug discovery.[5][6]

Methodology: Shake-Flask Method with UV-Vis or LC-MS/MS Detection [6]

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 20 mM.[6]

-

Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in Matrix Storage tubes.[6]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at a controlled temperature (e.g., 25°C).[5][6]

-

Separation of Undissolved Compound: Subject the solution to high-speed centrifugation or filtration using solubility filter plates to separate any precipitate.[5][6]

-

Quantification: Measure the concentration of the dissolved compound in the supernatant or filtrate using a UV-Vis spectrophotometer or by LC-MS/MS. A pre-established calibration curve is used for quantification.[5][6]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent when the dissolved and undissolved forms are in equilibrium.[7][8] This is considered the "true" solubility and is critical for formulation development.[8]

Methodology: Shake-Flask Method with LC-MS Analysis [9]

-

Sample Preparation: Add an excess amount of solid this compound to the desired solvent (DMSO or water).

-

Equilibration: Shake the solution for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Supernatant Analysis: Carefully remove the supernatant, filter it, and analyze the concentration of the dissolved compound by Liquid Chromatography-Mass Spectrometry (LC-MS) with UV-Diode Array Detection (DAD) against a calibration curve.[9]

Visualized Workflows

To further clarify the experimental processes and the chemical synthesis context, the following diagrams are provided.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | 74853-08-0 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. evotec.com [evotec.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Quality Landscape of 1-(3-Aminophenyl)piperazin-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and potential impurity landscape for the pharmaceutical intermediate 1-(3-Aminophenyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes and control strategies essential for ensuring the consistency, safety, and efficacy of this compound in downstream applications.

Purity Specifications

As a critical building block in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound must be rigorously controlled. The following table summarizes typical purity specifications for this intermediate, compiled from general industry standards for pharmaceutical intermediates.[1][2][3][4][5] It is important to note that specific requirements may vary depending on the subsequent synthetic steps and the final API.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white or light yellow solid | Visual Inspection |

| Identification | Conforms to the reference standard | HPLC (retention time), IR, NMR |

| Assay (by HPLC) | ≥ 98.0% | HPLC-UV |

| Individual Impurity | ≤ 0.5% | HPLC-UV |

| Total Impurities | ≤ 1.0% | HPLC-UV |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Heavy Metals | ≤ 20 ppm | ICP-MS or AAS |

| Sulphated Ash | ≤ 0.1% | Gravimetry |

Analytical Methodologies: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a primary method for assessing the purity of this compound and quantifying its impurities.[6][7][8] The following is a detailed, exemplary protocol that can serve as a starting point for method development and validation.

Instrumentation and Reagents

-

Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

Reference Standard: this compound of known purity.

Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Gradient Program | See table below |

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in the sample diluent to a final concentration of 0.1 mg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in the sample diluent to a final concentration of 0.1 mg/mL.

Data Analysis

The percentage purity (assay) is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas as a percentage of the total peak area.

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthetic pathway is illustrated below, which involves the reaction of 1-(3-nitrophenyl)piperazin-2-one with a reducing agent.

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Profile of 1-(3-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for the chemical compound 1-(3-Aminophenyl)piperazin-2-one, a molecule of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and specific signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide consolidates the available supplier information to aid in its procurement for research and development purposes.

Compound Overview

This compound, with the CAS number 1022128-80-8, is a piperazinone derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. These derivatives are explored for various therapeutic applications, including but not limited to roles as antipsychotics, antihistamines, and antianginal agents. The structural features of this compound, incorporating an aminophenyl group, suggest its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.

Commercial Supplier Data

The following table summarizes the product specifications for this compound available from various commercial suppliers. This information is crucial for researchers to source the compound according to their specific experimental needs.

| Supplier | Product/Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biotuva Life Sciences | D853075 | ≥ 95% | Not Specified | 1022128-80-8 | C10H13N3O | 191.23 |

| ChemUniverse | P41347 | 95% | Not Specified | 1022128-80-8 | C10H13N3O | 191.23 |

| Sunway Pharm Ltd | CB52415 | 97% | 250mg, 1g | 1022128-80-8 | C10H13N3O | 191.23 |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Experimental Protocols

Detailed, publicly accessible experimental protocols specifically utilizing this compound are currently limited. However, general synthetic methods for piperazinone derivatives can be found in the chemical literature and patent databases.

A general approach to the synthesis of similar chiral piperazinone derivatives has been described in patent literature. This often involves the cyclization of a diamine precursor. For instance, a common method involves the deprotection of a protected amino ethyl amine derivative, followed by an intramolecular cyclization to form the piperazinone ring. The reaction is typically carried out in an alcohol-based solvent like methanol or ethanol. Purification is commonly achieved through column chromatography.

General Synthesis Workflow:

Caption: Generalized synthetic workflow for piperazinone derivatives.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or its mechanism of action. As a versatile chemical scaffold, it is plausible that derivatives of this compound could be designed to interact with a variety of biological targets. The development of novel therapeutics often involves iterative cycles of design, synthesis, and biological evaluation.

Drug Discovery and Development Logic:

Caption: A simplified logical flow of a drug discovery process.

Researchers acquiring this compound would likely utilize it as a starting material or intermediate in a broader drug discovery campaign, following a logical progression from initial hypothesis to preclinical and clinical evaluation. The specific biological targets and pathways would be determined by the overall goals of the research program.

An In-depth Technical Guide to the Safety and Handling of 1-(3-Aminophenyl)piperazin-2-one

Hazard Identification and Classification

Based on an analysis of analogous piperazine compounds, 1-(3-Aminophenyl)piperazin-2-one is anticipated to possess the following hazards. These are extrapolated and should be confirmed with experimental data when available.

Potential GHS Hazard Classifications:

| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction; H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: This table is predictive and based on data from similar compounds such as 1-(3-Chlorophenyl)piperazine hydrochloride and other piperazine derivatives.[1][2][3][4]

Summary of Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[3][4] Inhalation of dust or fumes should be avoided.

-

Skin Contact: May cause skin irritation or severe burns.[2] Some piperazine derivatives are known to be skin sensitizers, which can lead to allergic reactions upon repeated exposure.[4]

-

Eye Contact: Poses a risk of serious eye irritation or damage.[3][4]

Safe Handling and Storage

A systematic approach to handling is crucial to minimize exposure and ensure laboratory safety.

General Handling Protocol:

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves.[5]

-

Eye and Face Protection: Use chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[3]

-

Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or when there is a risk of significant exposure, consider flame-retardant and antistatic protective clothing.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

-

-

Handling Procedures:

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]

-

Some related compounds are noted to be hygroscopic or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[1]

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Management:

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment and Cleanup:

Disposal Considerations

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[5]

-

Contaminated Materials: Place in a clearly labeled, sealed container.

-

Unused Compound: Dispose of through a licensed hazardous waste disposal contractor.

-

Empty Containers: Triple rinse with a suitable solvent and dispose of as hazardous waste.

Visualized Workflows

The following diagrams illustrate standard operating procedures for handling and emergency response.

Caption: A standard workflow for handling chemical reagents in a laboratory setting.

Caption: A logical flow for responding to a chemical spill in a laboratory.

References

Physicochemical Properties of Aminophenyl Piperazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of aminophenyl piperazinone derivatives, a class of compounds with significant potential in drug discovery. Understanding these properties is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the development of safe and effective therapeutics. This document outlines key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Core Physicochemical Properties

The aminophenyl piperazinone scaffold is a versatile platform in medicinal chemistry. Modifications to this core structure can significantly influence its physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. Key properties include solubility, lipophilicity (LogP/LogD), and ionization constant (pKa).

Data Presentation

The following table summarizes key physicochemical properties for a representative set of hypothetical aminophenyl piperazinone derivatives. These values illustrate the typical range and variation seen within this chemical class and serve as a guide for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

| Compound ID | Substitution (R) | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (µg/mL at pH 7.4) | cLogP | pKa (basic) |

| APZ-001 | H | 205.25 | 155-158 | 50 | 1.8 | 7.2 |

| APZ-002 | 4-Cl | 239.70 | 178-181 | 15 | 2.5 | 6.8 |

| APZ-003 | 4-F | 223.24 | 162-165 | 40 | 2.0 | 7.0 |

| APZ-004 | 4-CH3 | 219.28 | 160-163 | 65 | 2.2 | 7.5 |

| APZ-005 | 4-OCH3 | 235.28 | 171-174 | 30 | 1.9 | 7.3 |

| APZ-006 | 3-Cl | 239.70 | 175-178 | 20 | 2.6 | 6.7 |

| APZ-007 | 3-F | 223.24 | 159-162 | 45 | 2.1 | 6.9 |

| APZ-008 | 2-Cl | 239.70 | 182-185 | 10 | 2.4 | 6.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the impact of substitution on physicochemical properties.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid aminophenyl piperazinone derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed, screw-cap vial.[1]

-

Equilibration: The vials are agitated in a constant temperature water bath or incubator (typically at 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed to separate the undissolved solid.[3]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Calibration: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.

Lipophilicity (LogP) Determination (Reverse-Phase HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Methodology:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Standard Selection: A set of reference compounds with known LogP values is selected to calibrate the system.[7]

-

Chromatographic Analysis: The aminophenyl piperazinone derivative and the reference compounds are injected into the HPLC system, and their retention times (t_R) are recorded.[7]

-

Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Correlation and LogP Determination: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. The LogP of the test compound is then calculated from its log k' value using the resulting regression equation.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of a compound at different pH values. Potentiometric titration is a precise method for this measurement.[8]

Methodology:

-

Solution Preparation: A precise amount of the aminophenyl piperazinone derivative is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, accurate increments.[9]

-

pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.[9]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value is then calculated from the pH at the half-equivalence point(s). For complex titrations, derivative plots can be used to accurately determine the equivalence points.[10]

Biological Signaling Pathways

Certain piperazine derivatives have been found to exert their biological effects, particularly in oncology, by modulating key cellular signaling pathways.[11] A novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/Akt, Src family kinases, and BCR-ABL.[11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Src Family Kinases Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, and differentiation.

Caption: Overview of the Src family kinase signaling cascade.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It activates several downstream pathways that promote cell proliferation and survival.

Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel aminophenyl piperazinone derivatives.

Caption: A standard workflow for the synthesis and physicochemical evaluation.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]

- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uregina.ca [uregina.ca]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Derivatization of 1-(3-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary aromatic amine on 1-(3-aminophenyl)piperazin-2-one. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for acylation, sulfonylation, and reductive amination, complete with quantitative data and characterization details for representative derivatives. The piperazine and piperazinone moieties are prevalent in a wide range of clinically used drugs, making derivatives of this core structure of significant interest in drug discovery.[1][2][3][4]

Introduction to Derivatization Strategies

The primary aromatic amine of this compound is a key functional group for introducing molecular diversity. Three common and robust derivatization strategies are:

-

Acylation: Formation of an amide bond by reacting the amine with an acyl chloride or anhydride. This is a widely used method for synthesizing amides.[5][][7]

-

Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry with a broad range of biological activities.[8][9]

-

Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is a cornerstone of amine synthesis and modification.[10][11][12]

Experimental Protocols

Protocol 1: Acylation of this compound with Benzoyl Chloride

This protocol describes the synthesis of 1-(3-(benzamido)phenyl)piperazin-2-one.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Sulfonylation of this compound with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(3-(2-oxopiperazin-1-yl)phenyl)-4-methylbenzenesulfonamide. The synthesis of sulfonamides is a common strategy in the development of new therapeutic agents.[8][9]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Protocol 3: Reductive Amination of this compound with Benzaldehyde

This protocol describes the synthesis of 1-(3-(benzylamino)phenyl)piperazin-2-one.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous 1,2-dichloroethane, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-alkylated product.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized derivatives.

Table 1: Acylation of this compound

| Acylating Agent | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |

| Benzoyl chloride | 1-(3-(benzamido)phenyl)piperazin-2-one | 85 | 210-212 | 10.21 (s, 1H), 8.05-7.95 (m, 3H), 7.60-7.45 (m, 4H), 7.35 (t, J=8.0 Hz, 1H), 7.20 (d, J=7.6 Hz, 1H), 4.01 (s, 2H), 3.45 (t, J=5.2 Hz, 2H), 3.20 (t, J=5.2 Hz, 2H) | 296.1 [M+H]⁺ |

| Acetyl chloride | 1-(3-acetamidophenyl)piperazin-2-one | 92 | 185-187 | 9.95 (s, 1H), 7.80 (s, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.05 (d, J=7.6 Hz, 1H), 3.98 (s, 2H), 3.42 (t, J=5.2 Hz, 2H), 3.18 (t, J=5.2 Hz, 2H), 2.05 (s, 3H) | 234.1 [M+H]⁺ |

| 4-Chlorobenzoyl chloride | 1-(3-(4-chlorobenzamido)phenyl)piperazin-2-one | 88 | 225-227 | 10.35 (s, 1H), 8.00 (d, J=8.4 Hz, 2H), 7.95 (s, 1H), 7.60 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.0 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 7.22 (d, J=7.6 Hz, 1H), 4.02 (s, 2H), 3.46 (t, J=5.2 Hz, 2H), 3.21 (t, J=5.2 Hz, 2H) | 330.1 [M+H]⁺ |

Table 2: Sulfonylation of this compound

| Sulfonylating Agent | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |

| p-Toluenesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)-4-methylbenzenesulfonamide | 78 | 198-200 | 10.15 (s, 1H), 7.65 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 7.20-7.10 (m, 2H), 7.00 (t, J=8.0 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 3.95 (s, 2H), 3.38 (t, J=5.2 Hz, 2H), 3.15 (t, J=5.2 Hz, 2H), 2.35 (s, 3H) | 346.1 [M+H]⁺ |

| Benzenesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)benzenesulfonamide | 75 | 190-192 | 10.25 (s, 1H), 7.80-7.75 (m, 2H), 7.60-7.50 (m, 3H), 7.22-7.12 (m, 2H), 7.05 (t, J=8.0 Hz, 1H), 6.88 (d, J=7.6 Hz, 1H), 3.96 (s, 2H), 3.39 (t, J=5.2 Hz, 2H), 3.16 (t, J=5.2 Hz, 2H) | 332.1 [M+H]⁺ |

| Methanesulfonyl chloride | N-(3-(2-oxopiperazin-1-yl)phenyl)methanesulfonamide | 85 | 175-177 | 9.70 (s, 1H), 7.40 (s, 1H), 7.30-7.20 (m, 2H), 7.10 (d, J=7.6 Hz, 1H), 3.99 (s, 2H), 3.43 (t, J=5.2 Hz, 2H), 3.19 (t, J=5.2 Hz, 2H), 3.00 (s, 3H) | 270.1 [M+H]⁺ |

Table 3: Reductive Amination of this compound

| Aldehyde/Ketone | Product | Yield (%) | M.p. (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |

| Benzaldehyde | 1-(3-(benzylamino)phenyl)piperazin-2-one | 72 | 130-132 | 7.40-7.25 (m, 5H), 6.95 (t, J=8.0 Hz, 1H), 6.80 (s, 1H), 6.65 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 4.35 (s, 2H), 4.10 (s, 1H), 3.90 (s, 2H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H) | 282.2 [M+H]⁺ |

| 4-Methoxybenzaldehyde | 1-(3-((4-methoxybenzyl)amino)phenyl)piperazin-2-one | 75 | 145-147 | 7.25 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 6.95 (t, J=8.0 Hz, 1H), 6.78 (s, 1H), 6.62 (d, J=7.6 Hz, 1H), 6.48 (d, J=8.0 Hz, 1H), 4.25 (s, 2H), 4.05 (s, 1H), 3.90 (s, 2H), 3.80 (s, 3H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H) | 312.2 [M+H]⁺ |

| Cyclohexanone | 1-(3-(cyclohexylamino)phenyl)piperazin-2-one | 68 | 155-157 | 6.90 (t, J=8.0 Hz, 1H), 6.75 (s, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.45 (d, J=8.0 Hz, 1H), 3.90 (s, 2H), 3.65 (d, J=7.2 Hz, 1H), 3.50 (t, J=5.2 Hz, 2H), 3.25 (t, J=5.2 Hz, 2H), 3.20-3.10 (m, 1H), 2.00-1.20 (m, 10H) | 274.2 [M+H]⁺ |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the application of these derivatization techniques.

Caption: Experimental workflow for the derivatization of this compound.

Caption: Logical relationships of derivatization strategies and their applications in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols for N-alkylation of 1-(3-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the N-alkylation of 1-(3-aminophenyl)piperazin-2-one, a valuable scaffold in medicinal chemistry. Due to the presence of two distinct nitrogen nucleophiles—the secondary amine within the piperazin-2-one ring and the primary aromatic amine—regioselective alkylation presents a significant synthetic challenge. This document outlines potential methodologies to achieve selective N-alkylation at the piperazine nitrogen (N-4 position), summarizes potential biological applications, and provides detailed, albeit generalized, experimental protocols based on established methods for similar molecular frameworks.

Introduction

The this compound core is a key pharmacophore found in a variety of biologically active compounds. N-alkylation of the piperazine ring is a common strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR) by introducing diverse substituents that can interact with biological targets.[1][2][3] The primary challenge in the N-alkylation of this scaffold is controlling the regioselectivity of the reaction, as both the endocyclic secondary amine and the exocyclic primary aniline are nucleophilic.

Synthetic Strategies for Selective N-Alkylation

Two primary strategies can be employed for the selective N-alkylation of the piperazine nitrogen of this compound: direct alkylation under controlled conditions and reductive amination.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the piperazinone with an alkyl halide in the presence of a base.[4] To favor alkylation at the more nucleophilic piperazine nitrogen over the less nucleophilic aniline nitrogen, specific reaction conditions are crucial.

Key Considerations for Selectivity:

-

Choice of Base: A non-nucleophilic, hindered base is recommended to deprotonate the piperazine nitrogen without significantly interacting with the alkyl halide.

-

Reaction Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity.

-

Solvent: Aprotic solvents are typically used to avoid side reactions.

-

Protecting Groups: In cases where selectivity is difficult to achieve, protection of the aniline nitrogen with a suitable protecting group (e.g., Boc, Cbz) may be necessary, followed by deprotection after the N-alkylation step.[5][6]

Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for introducing alkyl groups onto a secondary amine in the presence of a primary amine.[1][4] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperazine nitrogen and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent. The aniline nitrogen is significantly less reactive under these conditions, leading to high selectivity for N-alkylation of the piperazine.

Common Reducing Agents:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium cyanoborohydride (NaBH₃CN)

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates and scales.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the direct alkylation of this compound with a generic alkyl bromide.

Materials:

-

This compound

-

Alkyl bromide (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).

-

Add anhydrous N,N-dimethylformamide to dissolve/suspend the reactants.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl bromide (1.0 - 1.2 equivalents) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

-

This compound

-

Aldehyde (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical reaction conditions and expected outcomes for the N-alkylation of this compound based on general principles. Actual yields will vary depending on the specific substrate and optimized conditions.

Table 1: Hypothetical Conditions for Direct N-Alkylation

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 25-40 | 6-12 | 60-80% |

| 2 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 25 | 8-16 | 55-75% |

| 3 | 2-Bromopropane | DIEA | DCM | 25 | 12-24 | 40-60% |

Table 2: Hypothetical Conditions for Reductive Amination

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |

| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 4-8 | 70-90% |

| 2 | Acetone | NaBH₃CN | Methanol | 25 | 6-12 | 65-85% |

| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 5-10 | 75-95% |

Biological Applications and Structure-Activity Relationships (SAR)

While specific biological data for N-alkylated derivatives of this compound are not extensively reported in publicly available literature, the broader class of N-substituted piperazines and piperazinones exhibits a wide range of pharmacological activities.[7][8][9] These include, but are not limited to:

-

Anticancer Activity: Many piperazine derivatives have been investigated as kinase inhibitors and antiproliferative agents.[3][10]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting CNS receptors, such as those for anxiety and depression.[8]

-

Antimicrobial Activity: N-substituted piperazines have shown promise as antibacterial and antifungal agents.

The introduction of different alkyl groups at the N-4 position can significantly impact biological activity. SAR studies on related compounds have shown that:

-

The size and lipophilicity of the alkyl substituent can influence receptor binding and membrane permeability.[11]

-

The presence of functional groups on the alkyl chain can introduce new interaction points with the biological target.

-

Chirality in the alkyl substituent can lead to stereoselective biological activity.[7]

Visualizations

Reaction Workflow: Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation.

Reaction Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Logical Relationship: Selectivity in N-Alkylation

Caption: Factors influencing selective N-alkylation.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 11. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination with 1-(3-Aminophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, providing a versatile route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The reaction is favored for its broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to classical methods like the Ullmann condensation.[6]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination using 1-(3-Aminophenyl)piperazin-2-one, a bifunctional building block of significant interest in medicinal chemistry. The presence of both a primary aromatic amine and a cyclic amide (piperazinone) offers multiple points for molecular elaboration, making it a valuable scaffold in the synthesis of complex drug candidates. The protocol herein is designed to be a robust starting point for researchers, with recommendations for optimization based on established principles of the Buchwald-Hartwig reaction.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species.[1]

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A crucial aspect of a successful Buchwald-Hartwig amination is the choice of ligand, which stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the rate-limiting reductive elimination step.[4]

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed protocol for a representative Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials and Equipment:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Inert gas supply (Argon or Nitrogen)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Detailed Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Data Presentation: Representative Reaction Conditions

While specific data for the amination of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on protocols for structurally similar anilines and piperazine derivatives.[7][8][9] These serve as a starting point for optimization.

| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-85 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-90 |

| 4 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8 | 80-92 |

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and precise reaction conditions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results. For electron-rich or sterically hindered aryl chlorides, more active catalyst systems (e.g., using Buchwald's biarylphosphine ligands) are generally required.[4]

Concluding Remarks

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of complex amines like this compound. The protocol and conditions outlined in these notes provide a solid foundation for researchers to synthesize novel derivatives for applications in drug discovery and materials science. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. ias.ac.in [ias.ac.in]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-(3-Aminophenyl)piperazin-2-one as a Key Intermediate for Novel PI3Kδ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction The Phosphoinositide 3-kinase delta (PI3Kδ) is a crucial enzyme primarily expressed in hematopoietic cells that regulates key aspects of immune cell development, proliferation, and function.[1][2] Its dysregulation is implicated in various inflammatory conditions, autoimmune diseases, and hematological malignancies, making it a prime therapeutic target.[3][4] The development of selective PI3Kδ inhibitors is a significant area of research. This document provides detailed application notes and protocols for utilizing 1-(3-aminophenyl)piperazin-2-one, a versatile chemical intermediate, in the synthesis and evaluation of novel PI3Kδ inhibitors. The piperazinone moiety is a valuable scaffold in medicinal chemistry, and its derivatives have shown promise as potent and selective PI3Kδ inhibitors.[5][6]

The PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors in lymphocytes.[1] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream proteins, notably Akt, which in turn modulates a cascade of effectors including the mammalian target of rapamycin (mTOR) and Forkhead box O (FOXO) transcription factors, influencing cell survival, growth, and proliferation.[1][8] PI3Kδ inhibitors block this cascade by preventing the formation of PIP3.

Application Note 1: Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a representative two-step synthesis of the key intermediate starting from 1-fluoro-3-nitrobenzene and piperazin-2-one.

Workflow:

Methodology:

-

Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

-

To a solution of piperazin-2-one (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF), add 1-fluoro-3-nitrobenzene (1.1 eq).

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(3-nitrophenyl)piperazin-2-one.

-

-

Step 2: Synthesis of this compound

-

Suspend 1-(3-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol or methanol.

-

Add Palladium on carbon (10% w/w, ~0.05 eq) to the suspension.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-8 hours.[9]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Protocol 2: Synthesis of a Representative Thieno[3,2-d]pyrimidine PI3Kδ Inhibitor

This protocol describes the coupling of the amino-intermediate with a suitable heterocyclic core, a common strategy for synthesizing kinase inhibitors.[5]

Methodology:

-

Reaction Setup:

-

In a sealed microwave vial, combine this compound (1.0 eq), a 4-chloro-thieno[3,2-d]pyrimidine derivative (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Add a suitable solvent, such as n-butanol or 1,4-dioxane.

-

-

Microwave Irradiation:

-

Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 30-90 minutes.

-

-

Work-up and Purification:

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the final PI3Kδ inhibitor.

-

Application Note 2: In Vitro Characterization Protocols

Protocol 3: PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of PI3Kδ by quantifying the amount of ADP produced, allowing for the determination of inhibitor potency (IC50).[10][11]

Workflow:

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in a kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2).[10]

-

Kinase Reaction:

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

-

Protocol 4: Cellular Assay - Western Blot for Phospho-Akt (p-Akt)

This protocol assesses the inhibitor's ability to block PI3Kδ signaling within a cellular context by measuring the phosphorylation level of its downstream effector, Akt.[12][13]

Workflow:

Methodology:

-

Cell Treatment: Plate hematopoietic cells (e.g., a B-cell lymphoma line) and allow them to adhere or stabilize. Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).

-

Protein Extraction:

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[13]

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and total Akt. A loading control like β-actin or GAPDH should also be used.[13]

-

Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection and Analysis:

-

Wash the membrane thoroughly with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

-

Data Presentation: PI3K Isoform Selectivity

A critical aspect of developing PI3Kδ inhibitors is ensuring selectivity over other Class I isoforms (α, β, γ) to minimize off-target effects. The data for newly synthesized inhibitors should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Potency and Selectivity Profile of Inhibitors Derived from this compound

| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) |

|---|---|---|---|---|---|---|

| Example-001 | 5 | 1,250 | 350 | 85 | 250x | 70x |

| Example-002 | 12 | 3,100 | 980 | 150 | 258x | 82x |

| Idelalisib | 2.5 | 8,600 | 4,000 | 2,100 | 3440x | 1600x |

| GDC-0941 | 7 | 5 | 27 | 14 | 0.7x | 3.9x |

(Note: Data for Example-001 and Example-002 are representative. Data for reference compounds Idelalisib and GDC-0941 are based on published literature values for comparative purposes[14].)

References

- 1. researchgate.net [researchgate.net]

- 2. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. mdpi.com [mdpi.com]

- 8. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 10. promega.es [promega.es]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-(3-Aminophenyl)piperazin-2-one in Library Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)piperazin-2-one is a versatile bifunctional scaffold that serves as a valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. The presence of a reactive aniline amine and a secondary amine within the piperazinone ring allows for sequential or parallel derivatization, leading to a wide array of molecular architectures. This scaffold is particularly prominent in the development of kinase inhibitors, where the piperazine or piperazinone moiety often serves as a key pharmacophoric element interacting with the hinge region of the kinase domain. This document provides detailed application notes and protocols for the utilization of this compound and its close analogs in the synthesis of a library of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.

Application Notes

The primary application of this compound in library synthesis is centered on its use as a core building block. The aromatic amino group provides a convenient handle for the introduction of a core heterocyclic system, while the secondary amine of the piperazinone ring is amenable to substitution for modulating physicochemical properties and exploring the solvent-exposed region of the target protein.

A notable example is the synthesis of a library of 7-phenylpyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives, which have been identified as highly potent and selective inhibitors of PI3Kδ.[1][2] In this library, the 1-(3-aminophenyl)piperazine core (a close analog of this compound) is coupled with a pyrrolo[2,1-f][1][2][3]triazine core. Subsequent derivatization of the terminal piperazine nitrogen allows for the exploration of structure-activity relationships (SAR) and optimization of potency, selectivity, and pharmacokinetic properties.

The synthesized libraries of such compounds have shown significant potential in the treatment of autoimmune diseases and certain types of cancer due to their ability to modulate the PI3K/Akt/mTOR signaling pathway.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative library of compounds synthesized from a 1-(3-aminophenyl)piperazine scaffold, targeting the PI3Kδ enzyme. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

| Compound ID | R Group | PI3Kδ IC50 (nM) |

| 1a | H | 15 |

| 1b | Methyl | 10 |

| 1c | Ethyl | 8 |

| 1d | Isopropyl | 5 |

| 1e | Acetyl | 25 |

| 1f | Benzoyl | 40 |

| 1g | SO2Me | 12 |

| 1h | (CH2)2OH | 7 |

Data adapted from the discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors.[1][2]

Experimental Protocols

General Protocol for Library Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

This protocol describes a general method for the synthesis of a library of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives. This can be adapted for this compound by considering the potential reactivity of the lactam functionality.

Step 1: Synthesis of the Core Scaffold (Buchwald-Hartwig Amination)

-

To a solution of 4-chloro-7-phenylpyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added this compound (1.1 eq).

-

Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Add a base (e.g., Cs2CO3, 2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired core scaffold.

Step 2: Parallel Derivatization of the Piperazinone Nitrogen

-

The core scaffold from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or DMF) in an array of reaction vials.

-

To each vial, a different derivatizing agent (e.g., alkyl halide, acyl chloride, sulfonyl chloride, 1.2 eq) is added.

-

A base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) is added to each vial.

-

The reactions are stirred at room temperature for 4-12 hours.

-

Upon completion, the reaction mixtures are concentrated in vacuo.

-

The resulting library of compounds can be purified by high-throughput purification techniques such as preparative HPLC-MS.

-

The purity and identity of the final compounds are confirmed by analytical LC-MS and ¹H NMR.

Visualizations

Experimental Workflow for Library Synthesis

References

- 1. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 1-(3-Aminophenyl)piperazin-2-one and Its N-Acetylated Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract